molecular formula C18H20O B1360504 3',4'-Dimethyl-3-(2-methylphenyl)propiophenone CAS No. 898789-58-7

3',4'-Dimethyl-3-(2-methylphenyl)propiophenone

Cat. No.: B1360504
CAS No.: 898789-58-7
M. Wt: 252.3 g/mol
InChI Key: UHVSVHZEBNNOPH-UHFFFAOYSA-N
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Description

3’,4’-Dimethyl-3-(2-methylphenyl)propiophenone is an organic compound with the molecular formula C18H20O. It is a derivative of propiophenone, characterized by the presence of methyl groups at the 3’ and 4’ positions and a methylphenyl group at the 2 position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

3’,4’-Dimethyl-3-(2-methylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of more complex molecules.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethyl-3-(2-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 2-methylbenzoyl chloride and 3,4-dimethylbenzene.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent.

    Reaction Conditions: The reaction mixture is stirred at a low temperature (0-5°C) to control the exothermic nature of the reaction. After the addition of the acyl chloride, the mixture is allowed to warm to room temperature and stirred for several hours.

Industrial Production Methods

In industrial settings, the production of 3’,4’-Dimethyl-3-(2-methylphenyl)propiophenone follows similar principles but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors equipped with temperature control systems.

    Continuous Stirring: Ensuring uniform mixing and reaction efficiency.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity 3’,4’-Dimethyl-3-(2-methylphenyl)propiophenone.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethyl-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium under reflux conditions.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 3’,4’-Dimethyl-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2’,4’-Dimethyl-3-(3-methylphenyl)propiophenone: Similar structure with methyl groups at different positions.

    3’,4’-Dimethyl-3-(3-methylphenyl)propiophenone: Another isomer with methyl groups at different positions.

Uniqueness

3’,4’-Dimethyl-3-(2-methylphenyl)propiophenone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl groups and the methylphenyl group can significantly affect the compound’s properties and its interactions with other molecules.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-8-9-17(12-15(13)3)18(19)11-10-16-7-5-4-6-14(16)2/h4-9,12H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVSVHZEBNNOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC2=CC=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644026
Record name 1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-58-7
Record name 1-Propanone, 1-(3,4-dimethylphenyl)-3-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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